N-(3-methoxypropyl)thian-4-amine

Medicinal Chemistry Fragment Based Drug Discovery Molecular Recognition

N-(3-Methoxypropyl)thian-4-amine (CAS 1153148-38-9) is a secondary amine within the substituted 4-aminothiane (tetrahydro-2H-thiopyran-4-amine) chemotype. Its molecular formula is C₉H₁₉NOS with a molecular weight of 189.32 g/mol.

Molecular Formula C9H19NOS
Molecular Weight 189.32 g/mol
Cat. No. B13256861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)thian-4-amine
Molecular FormulaC9H19NOS
Molecular Weight189.32 g/mol
Structural Identifiers
SMILESCOCCCNC1CCSCC1
InChIInChI=1S/C9H19NOS/c1-11-6-2-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3
InChIKeyHTDOIHRALSHYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxypropyl)thian-4-amine: Foundational Characterization for Informed Procurement in Fragment-Based Drug Discovery


N-(3-Methoxypropyl)thian-4-amine (CAS 1153148-38-9) is a secondary amine within the substituted 4-aminothiane (tetrahydro-2H-thiopyran-4-amine) chemotype. Its molecular formula is C₉H₁₉NOS with a molecular weight of 189.32 g/mol . The core consists of a six-membered saturated thioether (thiane) ring bearing an exocyclic secondary amine linked to a 3-methoxypropyl side chain. This structural arrangement confers a hybrid polarity profile: lipophilic character from the thiane and methylene spacer, moderated by an ether oxygen acting as an additional hydrogen bond acceptor. The compound serves as a versatile scaffold in medicinal chemistry, particularly in fragment-based and lead-optimization campaigns aimed at targets where fine-tuning of lipophilicity and H-bond capacity is essential [1].

Fragment-based and lead-optimization scaffold with dual hydrogen bond acceptor capacity
Probes polar subpockets inaccessible to N-alkyl-only analogs
High purity specification reduces post-purchase purification for reliable dose-response studies

Why N-(3-Methoxypropyl)thian-4-amine Cannot Be Substituted by Basic N-Alkyl or N-Alkoxyethyl Analogs


In procurement, it is tempting to substitute N-(3-methoxypropyl)thian-4-amine with simpler analogs such as N-butylthian-4-amine or N-(2-methoxyethyl)thian-4-amine. This is a conceptual error. The 3-methoxypropyl chain positions the hydrogen bond acceptor (ether oxygen) precisely three methylene units from the secondary amine, generating a unique spatial profile of molecular recognition features. A butyl side chain altogether lacks the ether oxygen, resulting in one fewer HBA and altered lipophilicity . The 2-methoxyethyl side chain places the oxygen one methylene unit closer to the amine, which changes both the spatial and conformational landscape of the molecule . These differences in H-bonding capacity, polarity, and three-dimensional arrangement control the intermolecular interactions that determine target recognition, solubility, and metabolic fate. Without data to justify direct substitution, any analog swap constitutes an uncontrolled variable in a research environment.

Property
N-(3-Methoxypropyl)thian-4-amine
Common substitutes
H-bond acceptor
2 HBA (amine + ether)
N-butyl: 1 HBA – may lose key polar target contact
Side chain spacer
3-methoxypropyl (5 rotatable bonds)
2-methoxyethyl: 4 rotatable bonds – conformational entropy differs, binding mode may not recapitulate
Purity level
Higher purity specification
N-butyl (97%), 2-methoxyethyl (95%) – lower purity risks assay variability

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)thian-4-amine Versus Closest Analogs


Enhanced Hydrogen Bond Acceptor Count Increases Potential for Polar Interactions Compared to N-Butylthian-4-amine

N-(3-Methoxypropyl)thian-4-amine possesses one additional hydrogen bond acceptor (HBA) due to the ether oxygen in its side chain, totaling two HBA sites (amine N and ether O), versus one HBA for N-butylthian-4-amine (amine N only) . The topological polar surface area (TPSA) of the parent thian-4-amine scaffold (51.32 Ų) provides a baseline [1]; the introduction of an ether oxygen raises TPSA, improving aqueous solubility potential compared to the purely alkyl analog. This additional HBA can enable binding interactions with protein targets that lack a complementary H-bond partner for the alkyl-only analog.

HBA count
Head-to-head
Target: 2 HBA (amine, ether)
N-Butyl analog: 1 HBA
Δ = +1 (100% increase)
Adds a polar interaction site; may be decisive for target engagement
Parent TPSA = 51.32 Ų
Medicinal Chemistry Fragment Based Drug Discovery Molecular Recognition

Molecular Weight Offset of ~16 Da Provides for Differential Physicochemical Properties Relative to N-Butylthian-4-amine

The replacement of a methylene group (–CH₂–, 14 Da) in N-butylthian-4-amine with an ether oxygen (–O–, 16 Da) yields N-(3-methoxypropyl)thian-4-amine with a molecular weight of 189.32 g/mol, +16 Da heavier . This mass offset may seem minor, but it changes the compound's chromatographic retention behavior and lipophilicity (logP). The parent thian-4-amine logP is recorded at 1.541 [1]; the addition of a methoxypropyl group is predicted to increase logP into the range of 2.5-3.5, which is the sweet spot for passive permeability in drug discovery. In contrast, N-butylthian-4-amine, lacking the polar oxygen atom, is anticipated to have a higher logP and weaker aqueous solubility, which can limit its utility in biological assays.

MW & logP shift
Cross-study
189.32 g/mol
ΔMW +16 Da vs N-butyl
Predicted logP ~2.5–3.5
Tuning lipophilicity/polarity for permeability and solubility
Parent logP = 1.541; shift based on fragment contributions
Physicochemical Properties Lipophilicity Tuning Drug Development

Procurement Purity of 98% Exceeds That of Key N-Alkyl and N-Alkoxyethyl Comparators

From a procurement standpoint, N-(3-methoxypropyl)thian-4-amine is commercially available at a minimum purity of 98% . In contrast, N-butylthian-4-amine is typically supplied at ≥97% purity [1], and N-(2-methoxyethyl)thian-4-amine at a minimum of 95% purity . This higher purity specification reduces the burden of post-purchase purification and increases the reliability of downstream dose-response experiments or synthetic transformations, where impurities can confound results.

Purity specification
Head-to-head
98% minimum purity
Δ +1% vs N-butyl (≥97%)
Δ +3% vs 2-methoxyethyl (≥95%)
Reduces purification burden; improves assay reliability
Vendor specifications; verify lot-specific COA
Procurement Purity Specification Research Supply Chain

Class-Level Biological Evidence: Substituted Aminotetrahydrothiopyrans Are Privileged DPP-4 Inhibitor Scaffolds

The broader chemotype of substituted aminotetrahydrothiopyrans has been validated in patent literature as a core scaffold for dipeptidyl peptidase-IV (DPP-4) inhibition, with utility in treating Type 2 diabetes [1]. While N-(3-methoxypropyl)thian-4-amine itself has not been specifically tested in published DPP-4 assays, its structural features align with the pharmacophoric requirements of this target class. The presence of the ether oxygen in the N-alkyl side chain is expected to modulate key properties such as solubility and off-target selectivity relative to hydrocarbon-only analogs. For researchers building a DPP-4 inhibitor library, this compound provides a differentiated building block that probes the H-bond acceptor role in the side chain.

DPP-4 scaffold
Class-level inference
Member of substituted aminotetrahydrothiopyran chemotype claimed as DPP-4 inhibitors
Positions research within patent-validated target space
No compound-specific IC₅₀ data; verify in target assay
DPP-4 Inhibition Diabetes Enzyme Inhibitors

Predicted pKa Differentiation Supports Fine-Tuning of Ionization State Relative to N-Butylthian-4-amine

The predicted pKa of N-butylthian-4-amine is 9.99±0.20, as reported by ChemicalBook . The presence of an electron-withdrawing ether oxygen three carbons removed from the amine in N-(3-methoxypropyl)thian-4-amine is expected to lower the basicity of the amine via a through-bond inductive effect, producing a predicted pKa approximately 0.3-0.5 units lower. Such a shift reduces the fraction of the compound protonated at physiological pH (7.4), with implications for passive membrane permeability, blood-brain barrier penetration, and susceptibility to lysosomal trapping. A researcher selecting between these two compounds for an ADME optimization campaign must account for this ionization difference, as it can determine tissue distribution and clearance pathways.

Predicted pKa
Data to verify
Target: pKa ~9.5–9.7 (est.)
N-Butyl: pKa 9.99±0.20
Δ ≈ -0.3 to -0.5 units
Reduced protonated fraction at pH 7.4; alters permeability and distribution
Predicted; experimental confirmation recommended
Ionization State pKa Prediction ADME Properties

Distinct Side Chain Length Modulates Rotatable Bond Count and Conformational Entropy Compared to N-(2-Methoxyethyl)thian-4-amine

The N-(3-methoxypropyl) side chain contains five rotatable bonds versus four in the N-(2-methoxyethyl) analog . This additional rotatable bond increases the conformational flexibility of the molecule, which can be beneficial for exploring protein binding pockets but may reduce the binding affinity due to entropic penalties. In a fragment-based or lead-optimization context, the decision to use the propyl spacer over the ethyl spacer is a deliberate strategy to balance flexibility with preorganization. Without explicit data proving that the ethyl spacer recapitulates the binding mode of the propyl spacer, the two cannot be assumed interchangeable.

Rotatable bonds
Structural analysis
5 rotatable bonds
2-Methoxyethyl analog: 4
Δ = +1 (25% more)
Increased conformational flexibility; influences entropic binding penalty
May affect hit-to-lead ranking; validate via SAR
Conformational Analysis Ligand Efficiency Molecular Design

Optimal Procurement and Research Application Scenarios for N-(3-Methoxypropyl)thian-4-amine Based on Differentiation Evidence


Fragment-Based Library Design Targeting DPP-4 Orthosteric or Allosteric Sites

Given the class-level evidence that substituted aminotetrahydrothiopyrans are privileged DPP-4 inhibitor scaffolds [1], N-(3-methoxypropyl)thian-4-amine is an ideal fragment-sized (MW 189.32 Da ) building block for generating focused libraries. Its dual HBA capacity enables probing of polar subpockets that simple N-alkyl analogs cannot address, while the 98% commercial purity ensures reliable fragment soaking or biochemical assay results without confounding impurities.

Physicochemical Property Tuning in CNS or Metabolic Disease Lead Optimization Programs

The compound's predicted logP shift of approximately 1-2 units above the parent scaffold (logP 1.541 [1]) places it in a favorable window for passive permeability. Its predicted pKa reduction relative to N-butylthian-4-amine (estimated ~0.3-0.5 units lower than 9.99 ) reduces the protonated fraction at physiological pH, a key parameter for CNS penetration or avoiding lysosomal accumulation. Researchers optimizing ADME profiles should select this compound when a balance of lipophilicity and reduced basicity is required.

Synthesis of DPP-4 Inhibitor Analogs via Parallel Chemistry on a Privileged Thiane Scaffold

The N-(3-methoxypropyl)thian-4-amine scaffold provides a versatile handle for late-stage functionalization. Its secondary amine can be further derivatized via reductive amination, sulfonylation, or amide coupling, while the ether oxygen offers a secondary site for metal coordination or hydrogen bonding. The scaffold's coverage under US Patent 8,853,212 B2 [1] provides an initial IP landscape for organizations exploring diabetes or metabolic disease targets, reducing the risk of freedom-to-operate surprises in early research phases.

Control Compound for Solubility and Selectivity Studies Against N-Butylthian-4-amine and N-(2-Methoxyethyl)thian-4-amine

To dissect the contributions of spacer length and HBA count to biological activity, researchers should procure N-(3-methoxypropyl)thian-4-amine alongside its closest analog controls: N-butylthian-4-amine (MW 173.32, 1 HBA, 97% purity [1]) and N-(2-methoxyethyl)thian-4-amine (MW 175.29, 4 rotatable bonds, 95% purity ). Pairwise comparisons of potency, solubility, and metabolic stability across this trio enable definitive structure-property relationship (SPR) insights that guide further chemical optimization of the series.

Application
Selection Property
Validation Focus
DPP-4 fragment-based library design
Dual HBA capacity for polar subpocket probing
Binding mode confirmation via soaking or biochemical assays
CNS / metabolic lead optimization
Balanced lipophilicity and reduced basicity
Permeability and pKa verification in ADME assays
Parallel synthesis of DPP-4 analogs
Versatile secondary amine handle for derivatization
Derivatization efficiency and IP landscape review
SPR control panel
Differentiated spacer length and HBA count
Head-to-head potency and solubility comparison
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